molecular formula C6H9FO3S B2891122 7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride CAS No. 1820718-58-8

7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride

Cat. No.: B2891122
CAS No.: 1820718-58-8
M. Wt: 180.19
InChI Key: IZEWVMLWIPUQNA-UHFFFAOYSA-N
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Description

7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride is a chemical compound with the molecular formula C6H9FO3S and a molecular weight of 180.2 g/mol It is characterized by its bicyclic structure, which includes an oxabicycloheptane ring and a sulfonyl fluoride group

Mechanism of Action

Mode of Action

The mode of action of 7-Oxabicyclo[22It’s known that the compound can undergo pd-catalysed β-(hetero)arylation, forming arylated products with complete diastereoselectivity . This suggests that the compound may interact with its targets through a similar arylation mechanism.

Biochemical Pathways

The biochemical pathways affected by 7-Oxabicyclo[22The compound is known to be involved in the diels–alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is a key step in the synthesis of many bioactive compounds and natural products .

Result of Action

The molecular and cellular effects of 7-Oxabicyclo[22The compound’s ability to undergo pd-catalysed β-(hetero)arylation suggests that it may induce structural changes in its targets, potentially altering their function .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 7-Oxabicyclo[22It’s known that the compound is stable at normal shipping temperatures and has a storage temperature of 4 degrees celsius . This suggests that temperature may play a role in the compound’s stability.

Preparation Methods

The synthesis of 7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Comparison with Similar Compounds

Similar compounds to 7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride include other sulfonyl fluorides and bicyclic compounds such as:

The uniqueness of this compound lies in its combination of a bicyclic structure with a highly reactive sulfonyl fluoride group, making it a versatile compound for a wide range of applications.

Properties

IUPAC Name

7-oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO3S/c7-11(8,9)6-3-4-1-2-5(6)10-4/h4-6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEWVMLWIPUQNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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